4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
Description
4-Bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a brominated phenolic Schiff base derivative characterized by a 2,3-dihydroindene substituent linked via an aminomethyl group. Its structure combines a phenolic hydroxyl group, a bromine atom at the 4-position, and a secondary amine derived from 2,3-dihydro-1H-inden-5-amine. The dihydroindene moiety may enhance lipophilicity and influence binding interactions in metal complexes or biological systems .
Properties
IUPAC Name |
4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKAMTNPNSVSFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol typically involves the reaction of 2-methyl-1-indanone with bromine to form 4-bromo-2-methyl-1-indanone . This intermediate is then reacted with appropriate reagents to introduce the amino and phenol groups, resulting in the final compound . The specific reaction conditions, such as solvents and temperatures, can vary depending on the desired yield and purity of the product .
Chemical Reactions Analysis
Scientific Research Applications
Scientific Research Applications of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol
This compound is a compound with potential in biological applications, especially in medicinal chemistry. Its structure includes a brominated phenol group and an indene moiety, which contribute to its properties.
Antimicrobial Activity
The compound has been tested for antimicrobial properties and may possess activity against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Bacillus subtilis | 0.78 |
| Escherichia coli | 1.56 |
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Anticancer Potential
Compounds with structures similar to this compound have shown anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific effects of this compound on cancer cell lines.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide, this compound can be oxidized, leading to the formation of corresponding quinones or other oxidized derivatives.
- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Case Studies and Research Findings
- Study on Antibacterial Activity: A study highlighted the effectiveness of related compounds against bacterial strains, noting that modifications in the chemical structure significantly influenced their antibacterial potency.
- Synthesis and Characterization: Research focusing on the synthesis of this compound revealed that it could be produced through reactions involving brominated phenolic precursors and indene derivatives under specific conditions.
- Biological Testing: Various biological assays have been conducted to assess the efficacy of this compound against different pathogens, and the results consistently demonstrate its potential as an antimicrobial agent.
Properties
The properties of this compound include:
- IUPAC Name: this compound
- Molecular Formula: C16H16BrNO
- Molecular Weight: 318.21 g/mol
- InChI: InChI=1S/C16H16BrNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-9,18-19H,1-3,10H2
- InChI Key: GUKAMTNPNSVSFR-UHFFFAOYSA-N
- Canonical SMILES: C1CC2=C(C1)C=C(C=C2)NCC3=C(C=CC(=C3)Br)O
Mechanism of Action
The mechanism of action of 4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may bind to these targets and modulate their activity, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing core structural features: (1) brominated phenolic backbones, (2) Schiff base formation (imine linkage), and (3) variable amine substituents. Key differences in substituents and their implications are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Bromophenol Derivatives
Metal Sensing and Coordination
- HL1 (): The 4-bromoaniline-derived Schiff base acts as a selective Cu²⁺ sensor via fluorescence quenching, with a binding constant (K) of ~10⁴ M⁻¹. Its selectivity is attributed to the bromine-enhanced electron-withdrawing effects .
- Pyridine Derivative (): Forms dinuclear Cu(II) complexes with acetato bridges, demonstrating magnetic exchange interactions. The methylpyridine group stabilizes the complex through π-stacking .
- Target Compound: The dihydroindene group’s rigid, aromatic structure may favor stronger π-π interactions in metal complexes, though experimental data are lacking.
Physicochemical Properties
- Electronic Effects: Bromine at the 4-position enhances electron withdrawal across the phenolic ring, stabilizing metal coordination in all analogs .
Research Findings and Implications
Toxicity Profiles: Piperazine-based bromophenol derivatives show promise for low-toxicity applications but require dose optimization .
Sensing Applications: Bromoaniline-derived Schiff bases (e.g., HL1) highlight the role of halogenation in tuning metal selectivity and sensitivity .
Biological Activity
4-Bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 318.21 g/mol. Its structure includes a brominated phenol group and an indene moiety, which contribute to its unique biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Receptor Binding : Similar to other indole derivatives, this compound may bind to multiple receptors with high affinity, influencing cellular processes such as gene expression and signaling pathways.
- Enzymatic Interactions : The compound is likely to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways.
- Influence on Biochemical Pathways : It is known to influence various biochemical pathways, which can lead to significant changes at the molecular and cellular levels.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies show that it may possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are critical in determining its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.39 |
| Bacillus subtilis | 0.78 |
| Escherichia coli | 1.56 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
Preliminary studies indicate that compounds with similar structures have shown anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific effects of this compound on cancer cell lines .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study highlighted the effectiveness of related compounds against bacterial strains, noting that modifications in the chemical structure significantly influenced their antibacterial potency .
- Synthesis and Characterization : Research focusing on the synthesis of this compound revealed that it could be produced through reactions involving brominated phenolic precursors and indene derivatives under specific conditions.
- Biological Testing : Various biological assays have been conducted to assess the efficacy of this compound against different pathogens. The results consistently demonstrate its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
